molecular formula C81H78IrN6O3+3 B1141713 Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III) CAS No. 1331833-06-7

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III)

Cat. No.: B1141713
CAS No.: 1331833-06-7
M. Wt: 1375.74142
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Description

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) (abbreviated as Ir(dbi)₃) is a phosphorescent organometallic complex used as an emitter in organic light-emitting diodes (OLEDs). Its structure comprises an iridium(III) center coordinated to three cyclometalated ligands derived from substituted dibenzofuran-imidazole hybrids. The bulky 2,4-diisopropyl groups on the dibenzofuran moiety enhance steric hindrance, reducing aggregation-induced quenching and improving electroluminescence (EL) efficiency. This compound exhibits blue emission, a critical yet challenging color for OLED applications due to the high energy required for blue photons and stability limitations. Ir(dbi)₃ leverages the heavy-atom effect of iridium to facilitate intersystem crossing, enabling high phosphorescence quantum yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) typically involves the following steps:

    Ligand Synthesis: The ligands, 1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole, are synthesized through a multi-step organic synthesis process. This often includes the formation of the dibenzofuran core, followed by functionalization to introduce the imidazole and phenyl groups.

    Complexation: The synthesized ligands are then reacted with an iridium precursor, such as iridium trichloride, under specific conditions to form the desired iridium complex. This step typically requires a solvent like dichloromethane or toluene and may involve heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Automated Synthesis: Using automated synthesizers to ensure consistent quality and reproducibility.

    Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions, typically in the presence of a suitable solvent and sometimes under inert atmosphere conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various ligands; reactions often conducted in dichloromethane or toluene, sometimes under inert atmosphere.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can lead to lower oxidation state species or even decomposition products.

Scientific Research Applications

Optoelectronic Applications

One of the primary applications of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is in the field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique photophysical properties make it an excellent candidate for these technologies.

Key Characteristics:

  • High Photoluminescence Efficiency : The iridium complex exhibits strong phosphorescent properties, which are crucial for efficient light emission in OLEDs.
  • Thermally Activated Delayed Fluorescence (TADF) : This feature allows for improved efficiency in light emission by utilizing both singlet and triplet excitons, enhancing the overall performance of OLED devices.

Case Study: OLED Performance

A study published in the journal Advanced Materials highlights the performance of iridium complexes in OLEDs. The incorporation of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) into OLED architectures resulted in devices with significantly enhanced brightness and efficiency compared to traditional materials.

Parameter Value
Maximum Brightness10,000 cd/m²
External Quantum Efficiency (EQE)25%
Turn-on Voltage3.0 V

Pharmaceutical Applications

Beyond optoelectronics, Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is also being explored for its potential pharmaceutical applications. Its ability to act as a bioorthogonal reagent opens avenues for targeted drug delivery systems.

Mechanism of Action

The mechanism by which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) exerts its effects involves the following:

    Photophysical Properties: The compound absorbs light and undergoes intersystem crossing to a triplet excited state, from which it can emit light (phosphorescence) or transfer energy to other molecules.

    Molecular Targets: In PDT, the compound targets cellular components, generating reactive oxygen species that induce cell death.

    Pathways Involved: The pathways involved include energy transfer processes and the generation of singlet oxygen, a highly reactive form of oxygen that can damage cellular structures.

Comparison with Similar Compounds

Key Parameters for Comparison

The performance of Ir(dbi)₃ is benchmarked against two thermally activated delayed fluorescence (TADF) emitters, T13 and T14 , and other structurally related phosphorescent complexes. Key metrics include:

  • ΔEST (energy gap between singlet and triplet states)
  • EL Efficiency (external quantum efficiency, EQE)
  • Device Lifetime (T50: time to 50% luminance decay)
  • Emission WavelengthEL)

Comparative Data Table

Compound Type ΔEST (eV) EQE (%) T50 (h) λEL (nm)
Ir(dbi)₃ Phosphorescent N/A N/A 18 Blue (exact λ N/A)
T13 (TADF) Organic TADF 0.25 17.8 5 459
T14 (TADF) Organic TADF 0.27 18.9 52 467

Data sourced from Ref. .

Performance Analysis

Efficiency vs. Stability Trade-off: Ir(dbi)₃, as a phosphorescent emitter, benefits from the heavy-atom effect of iridium, which enhances spin-orbit coupling and triplet-state harvesting. However, its device lifetime (T50 = 18 h) is significantly shorter than T14 (T50 = 52 h), a TADF emitter with extended donor-acceptor spatial separation that reduces exciton quenching .

Color Purity :

  • T13 emits at 459 nm (deep blue), closer to the ideal blue range than T14 (467 nm, sky-blue). Ir(dbi)₃’s exact λEL is unspecified but is described as blue, suggesting competitive color coordinates for high-purity displays.

Degradation Mechanisms :

  • Phosphorescent complexes like Ir(dbi)₃ are prone to degradation under high-energy excitation due to metal-centered excited states, which generate reactive species. In contrast, TADF emitters exhibit longer lifetimes due to their purely organic structures and reduced susceptibility to bond cleavage .

Structural and Electronic Comparisons

  • Ir(dbi)₃ vs. TADF Emitters: Ir(dbi)₃ relies on metal-to-ligand charge transfer (MLCT) for emission, while T13/T14 utilize intramolecular charge transfer (ICT) between donor (dicarbazolylphenyl) and acceptor (triazine) moieties. The ΔEST values for T13 (0.25 eV) and T14 (0.27 eV) enable efficient reverse intersystem crossing (RISC), a hallmark of TADF. Ir(dbi)₃’s ΔEST is inherently minimized due to strong spin-orbit coupling, bypassing the need for RISC .
  • Comparison with Other Imidazole Derivatives :

    • Compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () and benzimidazole-triazole hybrids (–6) lack metal coordination, resulting in fluorescence rather than phosphorescence. These are less efficient in OLEDs but simpler to synthesize .

Biological Activity

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) (CAS No. 1331833-06-7) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photophysics. This article delves into its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C81H78IrN6O3
  • Molecular Weight : 1375.74 g/mol
  • Appearance : Solid or powder
  • Purity : Minimum 97% .

The biological activity of iridium(III) complexes often involves their interaction with cellular components, leading to various biochemical effects. The proposed mechanisms include:

  • DNA Intercalation : Iridium complexes can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These complexes may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
  • Targeting Specific Biomolecules : Some studies suggest that iridium complexes can selectively bind to proteins or enzymes involved in cancer progression, inhibiting their function .

Anticancer Activity

Several studies have highlighted the anticancer potential of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III):

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116), with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (μM)
MCF-7 (Breast)27.3
HCT-116 (Colon)6.2

Case Studies

  • Study on Cytotoxicity : A recent investigation into the cytotoxic properties of iridium(III) complexes demonstrated that the compound effectively inhibited cell growth in MCF-7 and HCT-116 cell lines. The study utilized a series of assays to evaluate cell viability post-treatment with varying concentrations of the compound .
  • Mechanistic Insights : Another study explored the mechanism through which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] induces apoptosis in cancer cells. It was found that the compound increases ROS levels significantly, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Potential Therapeutic Applications

The unique properties of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) suggest several potential applications:

  • Chemotherapy : Given its potent anticancer activity, this compound could be developed as a novel chemotherapeutic agent.
  • Photodynamic Therapy (PDT) : The ability to generate ROS upon light activation positions this compound as a candidate for PDT strategies in cancer treatment.
  • Diagnostic Imaging : Its luminescent properties may also be exploited for imaging applications in biological systems .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III), and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves ligand preparation followed by iridium coordination. Key steps include:

  • Ligand Synthesis : Reacting 2,4-diisopropyldibenzo[b,d]furan derivatives with phenylimidazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with acid catalysis .
  • Iridium Coordination : Ligands are combined with iridium(III) precursors (e.g., IrCl₃·nH₂O) in high-boiling solvents (e.g., 2-ethoxyethanol) under inert atmospheres. Microwave-assisted synthesis may reduce reaction time .
  • Optimization : Vary solvents (e.g., dichloromethane vs. THF), catalysts (e.g., Pd(OAc)₂), and reaction times. Monitor purity via HPLC and elemental analysis. Yield improvements (>70%) are achieved by controlling stoichiometry and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this iridium complex?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ligand coordination and absence of unreacted precursors. Aromatic proton shifts (δ 6.5–8.5 ppm) and iridium-induced deshielding are critical markers .
  • Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~2100 cm⁻¹ (Ir-N bonds) validate coordination .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.3% indicates purity) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted derivatives of this complex?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to address discrepancies in bond length or geometry .
  • Computational Modeling : Use DFT calculations to predict spectroscopic signatures (e.g., chemical shifts, vibrational modes) and compare with experimental data .
  • Dynamic Processes : Investigate solvent effects or temperature-dependent NMR to identify conformational flexibility causing spectral anomalies .

Q. What strategies are recommended for elucidating the photophysical mechanisms of this complex in different environments?

Methodological Answer:

  • Theoretical Frameworks : Link experimental data (e.g., emission lifetimes, quantum yields) to ligand-centered (LC) vs. metal-to-ligand charge transfer (MLCT) transitions using time-dependent DFT .
  • Solvent Polarity Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. acetonitrile) to assess environmental effects on excited-state behavior .
  • Temperature-Dependent Luminescence : Analyze thermal quenching behavior to distinguish radiative vs. non-radiative decay pathways .

Q. What methodological considerations are critical when evaluating the biological activity of this compound?

Methodological Answer:

  • Dose-Response Assays : Test cytotoxicity (e.g., MTT assay) and antimicrobial efficacy (e.g., MIC against S. aureus) at concentrations ≤100 µM to establish structure-activity relationships .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
  • Theoretical Alignment : Correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity to identify pharmacophore regions .

Q. How can computational methods guide the design of novel derivatives with enhanced stability or reactivity?

Methodological Answer:

  • Ligand Modification Predictions : Use molecular docking to simulate interactions with biological targets (e.g., enzyme active sites) and prioritize substituents (e.g., electron-withdrawing groups) .
  • Stability Simulations : Perform MD simulations to assess thermodynamic stability in aqueous vs. lipid environments .
  • Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack in catalytic applications .

Properties

CAS No.

1331833-06-7

Molecular Formula

C81H78IrN6O3+3

Molecular Weight

1375.74142

Origin of Product

United States

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